molecular formula C8H11ClN2 B13681958 5-Chloro-3-cyclobutyl-1-methyl-1H-pyrazole

5-Chloro-3-cyclobutyl-1-methyl-1H-pyrazole

Cat. No.: B13681958
M. Wt: 170.64 g/mol
InChI Key: NPIBHUNXRDDWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-cyclobutyl-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry and organic synthesis . The compound’s unique structure, featuring a chlorine atom at the 5-position and a cyclobutyl group at the 3-position, makes it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-cyclobutyl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-cyclobutyl-1-methyl-1H-pyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of automated systems ensures consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-cyclobutyl-1-methyl-1H-pyrazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

5-chloro-3-cyclobutyl-1-methylpyrazole

InChI

InChI=1S/C8H11ClN2/c1-11-8(9)5-7(10-11)6-3-2-4-6/h5-6H,2-4H2,1H3

InChI Key

NPIBHUNXRDDWBQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CCC2)Cl

Origin of Product

United States

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